molecular formula C4H6F2 B13418430 1,4-Difluoro-2-butene CAS No. 407-81-8

1,4-Difluoro-2-butene

Cat. No.: B13418430
CAS No.: 407-81-8
M. Wt: 92.09 g/mol
InChI Key: ABBQDHANZQEWHT-OWOJBTEDSA-N
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Description

1,4-Difluoro-2-butene is an organic compound with the molecular formula C4H6F2 It is a fluorinated derivative of butene, characterized by the presence of two fluorine atoms attached to the first and fourth carbon atoms in the butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Difluoro-2-butene can be synthesized through several methods. One common approach involves the fluorination of 1,4-dibromo-2-butene using a fluorinating agent such as potassium fluoride. The reaction typically occurs under anhydrous conditions and elevated temperatures to facilitate the substitution of bromine atoms with fluorine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,4-difluoro-2-butyne. This process uses a palladium catalyst and hydrogen gas under controlled pressure and temperature conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Difluoro-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Difluorinated carboxylic acids.

    Reduction: 1,4-Difluorobutane.

    Substitution: 1,4-Dihydroxy-2-butene.

Scientific Research Applications

1,4-Difluoro-2-butene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates, providing insights into enzyme specificity and mechanism.

    Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in drug development due to their unique pharmacokinetic properties.

    Industry: It is utilized in the production of specialty polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1,4-difluoro-2-butene involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1,1-Difluorobutene: Similar in structure but with both fluorine atoms on the same carbon.

    1,4-Dichloro-2-butene: Chlorinated analogue with chlorine atoms instead of fluorine.

    1,4-Dibromo-2-butene: Brominated analogue with bromine atoms instead of fluorine.

Uniqueness: 1,4-Difluoro-2-butene is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and bond strength. These properties make it more reactive and stable compared to its chlorinated and brominated counterparts .

Properties

CAS No.

407-81-8

Molecular Formula

C4H6F2

Molecular Weight

92.09 g/mol

IUPAC Name

(E)-1,4-difluorobut-2-ene

InChI

InChI=1S/C4H6F2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+

InChI Key

ABBQDHANZQEWHT-OWOJBTEDSA-N

Isomeric SMILES

C(/C=C/CF)F

Canonical SMILES

C(C=CCF)F

Origin of Product

United States

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